

# Chemical Abstract Service (CAS) Number and Core Identifiers

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## Compound of Interest

Compound Name: 4-Chlorocyclohexanol

Cat. No.: B1345108

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**4-Chlorocyclohexanol** exists as two stereoisomers, cis and trans, which have distinct physical and chemical properties. It is crucial to use the correct CAS number to ensure the procurement of the appropriate isomer for a specific application. A third CAS number is often used when the stereochemistry is not specified.

Identifier	cis-4-Chlorocyclohexanol	trans-4-Chlorocyclohexanol	4-Chlorocyclohexanol (unspecified)
CAS Number	19556-68-4[2][3]	29538-77-0[1][4][5][6]	30485-71-3[4][7][8][9][10]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> ClO[2][3]	C <sub>6</sub> H <sub>11</sub> ClO[4][5][6]	C <sub>6</sub> H <sub>11</sub> ClO[4][7][8][9][10]
Molecular Weight	134.60 g/mol [1][2][3]	134.61 g/mol [5]	134.604 g/mol [4][7][8][10]
IUPAC Name	cis-4-chlorocyclohexan-1-ol	trans-4-chlorocyclohexan-1-ol	4-chlorocyclohexanol
InChIKey	HVPIAXWCSPHTAY-ZJQDQJMYSA-N	HVPIAXWCSPHTAY-IZLXSQMJSA-N[4]	HVPIAXWCSPHTAY-UHFFFAOYSA-N[4][7][8][10]

## Physicochemical Properties

The physical properties of the cis and trans isomers of **4-Chlorocyclohexanol** can vary, which can be exploited for their separation and identification.

Property	Value	Source
Boiling Point	378-380 K at 0.029 bar	NIST Chemistry WebBook[7]
Melting Point (trans)	83 °C	Stenutz[11]

## Experimental Protocols for Identification

A combination of spectroscopic and chromatographic techniques is typically employed for the unambiguous identification and characterization of **4-Chlorocyclohexanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **4-Chlorocyclohexanol**, providing detailed information about the connectivity and stereochemistry of the molecule.[1]

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the **4-Chlorocyclohexanol** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O) in an NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Spectral Analysis:
  - <sup>1</sup>H NMR: Analyze the chemical shifts, integration, and coupling constants of the proton signals. The protons on the carbon bearing the chlorine and the hydroxyl group are of particular diagnostic value. The coupling constants between adjacent protons can help differentiate between axial and equatorial substituents, thus aiding in the assignment of the cis or trans configuration.[1]

- $^{13}\text{C}$  NMR: Determine the number of unique carbon signals, which should correspond to the number of non-equivalent carbon atoms in the molecule.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

- Sample Preparation: Prepare the sample as a thin film between two salt plates (NaCl or KBr) or as a KBr pellet. For a thin film, a drop of the neat liquid is sufficient. For a KBr pellet, grind a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Spectral Analysis: Look for characteristic absorption bands:
  - A broad band in the region of  $3600\text{--}3200\text{ cm}^{-1}$  corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
  - C-H stretching bands just below  $3000\text{ cm}^{-1}$  are characteristic of the  $\text{sp}^3$ -hybridized carbons in the cyclohexane ring.<sup>[1]</sup>
  - A band in the fingerprint region (typically below  $800\text{ cm}^{-1}$ ) corresponding to the C-Cl stretching vibration.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for its identification. It is often coupled with Gas Chromatography (GC-MS) for the analysis of mixtures.

Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph for separation from any impurities.

- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
- Mass Analysis: Analyze the mass-to-charge ratio ( $m/z$ ) of the resulting ions.
- Spectral Analysis:
  - Identify the molecular ion peak ( $M^+$ ), which corresponds to the molecular weight of **4-Chlorocyclohexanol** (134.6 g/mol ).
  - Analyze the fragmentation pattern, which can provide structural information.

## Gas Chromatography (GC)

GC is used to assess the purity of a **4-Chlorocyclohexanol** sample and can also be used to separate the cis and trans isomers.

Methodology:

- Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
- Injection: Inject a small volume of the sample solution into the gas chromatograph.
- Separation: Use a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column) to separate the components of the sample based on their boiling points and interactions with the stationary phase.
- Detection: Use a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to detect the separated components as they elute from the column.
- Analysis: The retention time of the peak(s) can be compared to that of a known standard to confirm the identity of the compound(s). The peak area can be used to determine the purity of the sample.

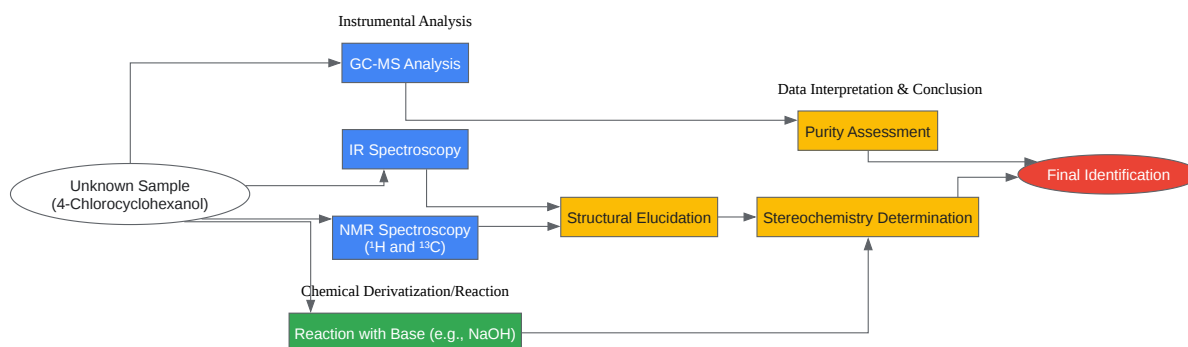
## Differentiating Stereoisomers through Chemical Reactions

The stereochemistry of **4-Chlorocyclohexanol** significantly influences its reactivity. Treating the isomers with a base like sodium hydroxide can lead to different products, providing a chemical method for their differentiation.

- **cis-4-Chlorocyclohexanol**: Undergoes an  $S_N2$  reaction with hydroxide ions, leading to an inversion of stereochemistry and the formation of trans-1,4-cyclohexanediol.[1]
- **trans-4-Chlorocyclohexanol**: Primarily undergoes an elimination reaction under the same conditions.[1] It can also form a bicyclic ether through an intramolecular reaction.[1]

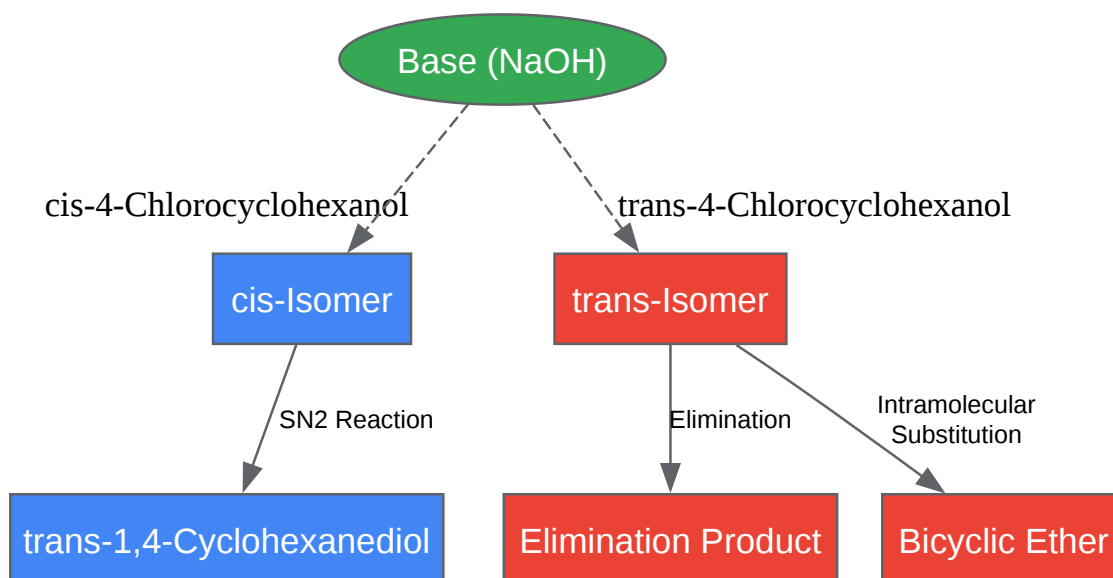
## Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the identification of **4-Chlorocyclohexanol** and the distinct reaction pathways of its stereoisomers.



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Caption: A logical workflow for the comprehensive identification of **4-Chlorocyclohexanol**.



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Caption: Distinct reaction pathways of cis- and trans-**4-Chlorocyclohexanol** with a base.

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## References

- 1. 4-Chlorocyclohexanol | 29538-77-0 | Benchchem [benchchem.com]
- 2. Cyclohexanol, 4-chloro-, trans- [webbook.nist.gov]
- 3. Solved When cis-4-chlorocyclohexanol is treated with sodium | Chegg.com [chegg.com]
- 4. 4-Chlorocyclohexanol [webbook.nist.gov]
- 5. When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol.. [askfilo.com]
- 6. 4-Chlorocyclohexanone | C<sub>6</sub>H<sub>9</sub>ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chlorocyclohexanol [webbook.nist.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 4-Chlorocyclohexanol | C<sub>6</sub>H<sub>11</sub>ClO | CID 34609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (a) Reaction of 4-chlorocyclohexanol isomers with NaOH in ethanol cis-4-.. [askfilo.com]
- 11. d-nb.info [d-nb.info]
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